

An In-depth Technical Guide to the Melting Point of Crystalline Tetradecanedioic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetradecanedioate*

Cat. No.: *B1240563*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of crystalline tetradecanedioic acid, a crucial physical property for its characterization and application in research and development. This document includes quantitative data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction to Tetradecanedioic Acid

Tetradecanedioic acid, also known as 1,12-dodecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH.^[1] It presents as a white crystalline powder or flake and is practically insoluble in water.^{[1][2]} This compound serves as a key monomer in the synthesis of aliphatic long-chain polyesters and has applications as a corrosion inhibitor, in metal-working fluids, lubricants, adhesives, and powder coatings.^{[3][4]} In the biomedical field, it is recognized as an endogenous metabolite and a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).^{[1][4]}

Quantitative Data

The physical and chemical properties of tetradecanedioic acid are summarized in the table below for easy reference. The melting point is a key indicator of purity, with pure compounds exhibiting a sharp melting range.^[5]

Property	Value	Source(s)
Melting Point	124-127 °C	[1] [6] [7] [8]
125-128 °C	[3]	
Molecular Formula	C ₁₄ H ₂₆ O ₄	[1] [3] [9]
Molecular Weight	258.35 g/mol	[6]
CAS Number	821-38-5	[1] [3] [9]
Appearance	White powder or flake	[1] [3] [6]
EC Number	212-476-9	[3]
InChI Key	HQHCYKULIHKCEB-UHFFFAOYSA-N	[9] [10]

Experimental Protocol: Melting Point Determination

The melting point of crystalline tetradecanedioic acid is determined using the capillary method, a standard technique for organic compounds. This can be performed using a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[\[5\]](#)

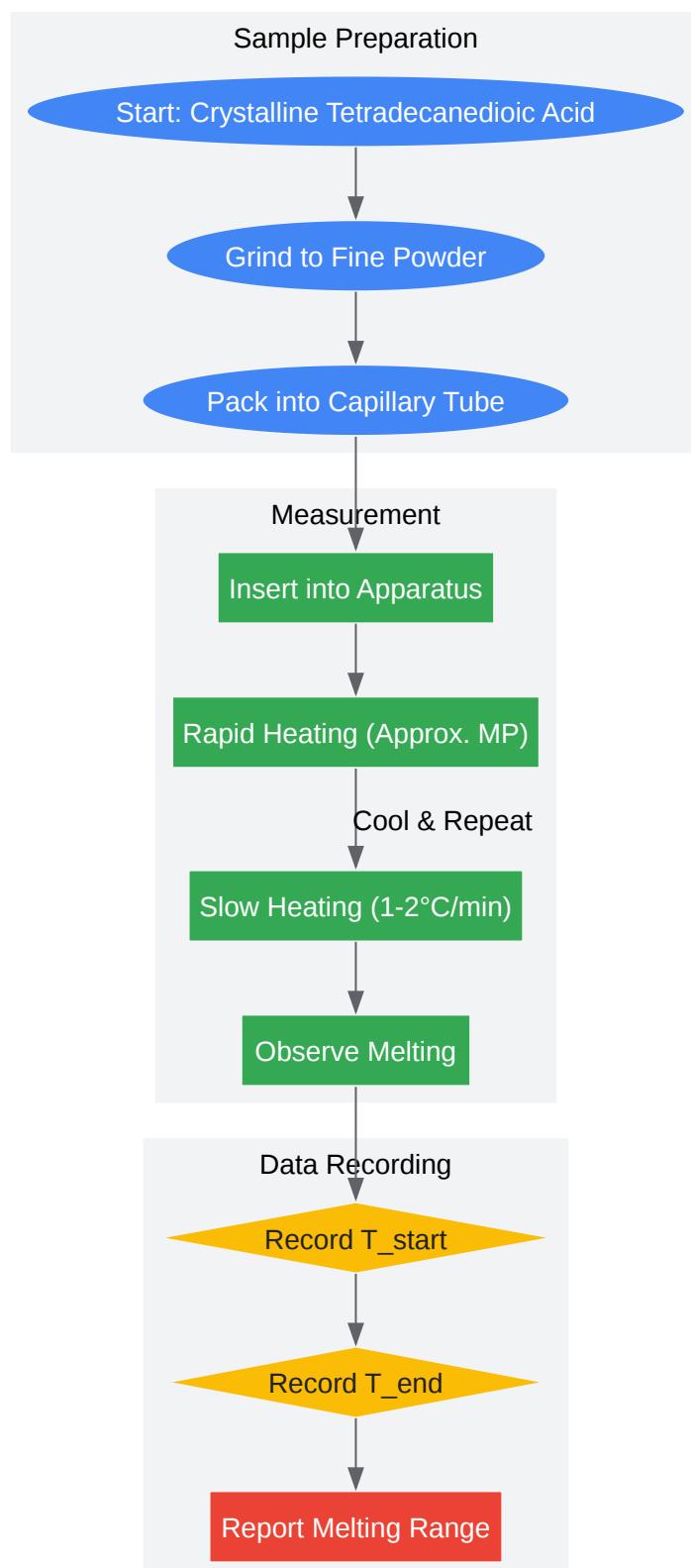
Objective: To accurately determine the melting point range of a crystalline sample of tetradecanedioic acid.

Materials and Apparatus:

- Tetradecanedioic acid sample
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Digital melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil or silicone oil)
- Thermometer

- Bunsen burner or heating mantle (for Thiele tube)

Procedure:


- Sample Preparation:
 - Ensure the tetradecanedioic acid sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
 - Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
 - Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
 - Repeat until a packed column of 2-3 mm of the solid is achieved at the bottom of the tube.
[\[11\]](#)
- Measurement with a Digital Melting Point Apparatus:
 - Place the capillary tube containing the sample into the designated slot in the heating block of the apparatus.
[\[5\]](#)
 - Set the apparatus to a rapid heating rate to determine an approximate melting point.
 - Observe the sample through the magnifying lens.
 - Once an approximate melting temperature is known, prepare a new sample and allow the apparatus to cool.
 - For the accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.
[\[5\]](#)
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

- Perform at least two measurements to ensure consistency.
- Measurement with a Thiele Tube:
 - Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[\[5\]](#)
 - The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.[\[5\]](#)
 - Immerse the thermometer and the attached capillary tube in the oil within the Thiele tube.
 - Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heat distribution through the oil.[\[5\]](#)
 - Increase the temperature rapidly to find an approximate melting point, then repeat with a new sample, heating at a rate of 1-2 °C per minute near the expected melting point.
 - Record the temperatures for the start and completion of melting.

Data Reporting: The melting point should be reported as a range, for example, 125.5-126.5 °C. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[\[5\]](#) Impurities typically cause a depression of the melting point and a broadening of the melting range.[\[5\]](#)[\[11\]](#)

Experimental Workflow Visualization

The logical flow of the melting point determination protocol can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of tetradecanedioic acid.

Factors Influencing Melting Point

The melting point of dicarboxylic acids like tetradecanedioic acid is influenced by several factors inherent to their molecular structure. For α,ω -alkanedicarboxylic acids, there is a notable alternation in melting points, with even-numbered carbon chain members exhibiting higher melting points than odd-numbered ones.^{[12][13]} This is attributed to differences in crystal packing and molecular conformation. Even-chain diacids, such as tetradecanedioic acid (14 carbons), can pack more efficiently in the crystal lattice due to their molecular symmetry, leading to stronger intermolecular forces that require more energy to overcome.^[12] The presence of hydrogen bonding between the carboxylic acid groups at both ends of the molecules also plays a significant role in establishing a high melting point.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 3. palmarychem.com [palmarychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Tetradecanedioic acid CAS#: 821-38-5 [m.chemicalbook.com]
- 7. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Tetradecanedioic acid | 821-38-5 [chemicalbook.com]
- 9. Tetradecanedioic acid [webbook.nist.gov]
- 10. Showing Compound Tetradecanedioic acid (FDB022293) - FooDB [foodb.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pubs.acs.org [pubs.acs.org]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Melting Point of Crystalline Tetradecanedioic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1240563#melting-point-of-crystalline-tetradecanedioic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com